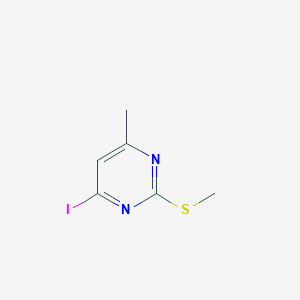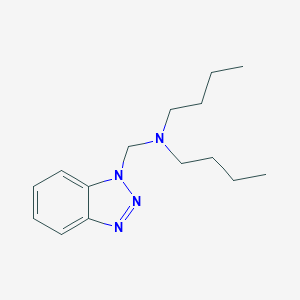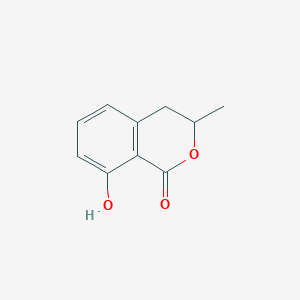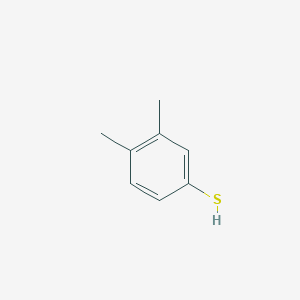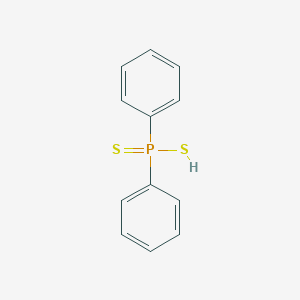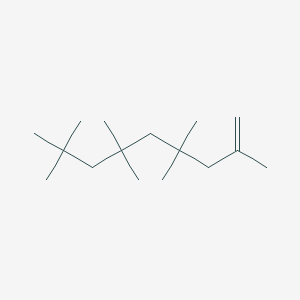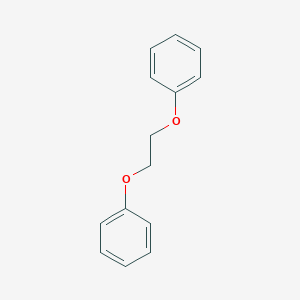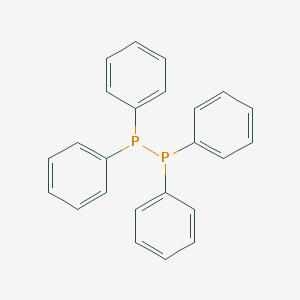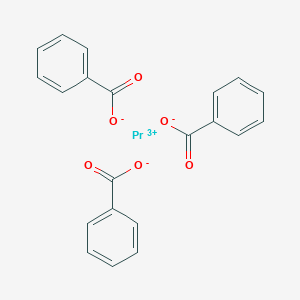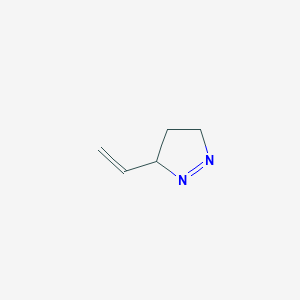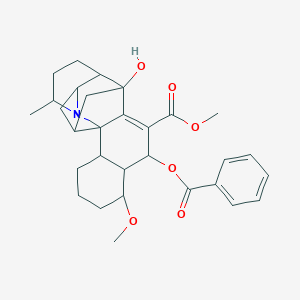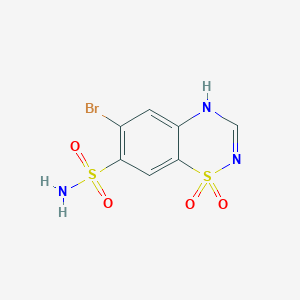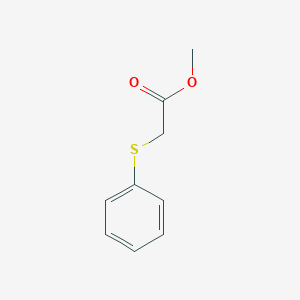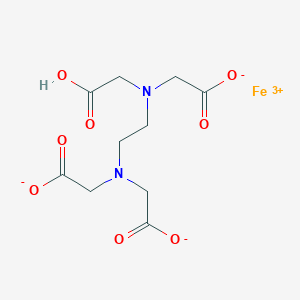
Di-t-butylacetylene
Vue d'ensemble
Description
Di-t-butylacetylene, also known as 2,2,5,5-Tetramethyl-3-hexyne, is an organic compound with the molecular formula C10H18 . It has an average mass of 138.250 Da and a monoisotopic mass of 138.140854 Da .
Molecular Structure Analysis
The Di-t-butylacetylene molecule contains a total of 27 bonds. There are 9 non-H bonds, 1 multiple bond, and 1 triple bond . The 2D chemical structure image of Di-t-butylacetylene is also called skeletal formula, which is the standard notation for organic molecules .Applications De Recherche Scientifique
Polymerization Catalyzed by MoCl5 and WCl6 : Di-t-butylacetylene can be polymerized using MoCl5 and WCl6 as catalysts. The resulting polymer, poly(t-butylacetylene), has high molecular weight and is soluble in nonpolar solvents. This polymerization process is influenced by the choice of solvents and catalysts, allowing control over the geometric structure of the polymer (Masuda, Okano, Kuwane, & Higashimura, 1980).
Reactions with S2Cl2 : Di-t-butylacetylene reacts with S2Cl2 to form compounds like 2,2,5,5-tetramethyl-4-oxo-3-hexanethione and 2,3-di-t-butylthiirene 1-oxide. This reaction is notable for the unexpected formation of α-oxothioketones, thiirene 1-oxides, and 1,2-dithietes (Nakayama, Takahashi, Watanabe, Sugihara, & Ishii, 2000).
Steric Strains in Hydrogenation : Di-t-butylacetylene's hydrogenation on PdSiO2 and PtSiO2 is influenced by steric strains. The hydrogenation process of acetylenes and olefins, including di-t-butylacetylene, involves complex interactions and strain relief during the conversion to alkanes (Kung & Burwell, 1980).
Characterization as IR-Probe Molecules : Di-t-butylacetylene has been used as a probe molecule in infrared spectroscopy for characterizing the basicity of materials like MgO. This approach helps understand the adsorption interactions of acetylenes on various surfaces (Mordenti, Grotz, & Knözinger, 2001).
Radiation Effects on Polyacetylenes : The effects of γ-ray irradiation on polyacetylenes, including poly(t-butylacetylene), were explored. The study found that the radiolysis of polyacetylenes is significantly influenced by the type of substituents used (Higashimura, Tang, Masuda, Yamaoka, & Matsuyama, 1985).
Catalytic Dimerization : Ruthenium-catalyzed dimerization of di-t-butylacetylene to cis-1,4-di-t-butylbutatriene involves a complex reaction mechanism with the involvement of a ruthenium-diacetylide intermediate. This process exemplifies the sophisticated chemistry possible with di-t-butylacetylene (Wakatsuki, Satoh, & Yamazaki, 1989).
Propriétés
IUPAC Name |
2,2,5,5-tetramethylhex-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDWKZNFZMSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169965 | |
| Record name | Di-t-butylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-t-butylacetylene | |
CAS RN |
17530-24-4 | |
| Record name | Di-t-butylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-t-butylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



